

Ocedurenone: In Vivo Experimental Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ocedurenone

Cat. No.: B12411797

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Introduction

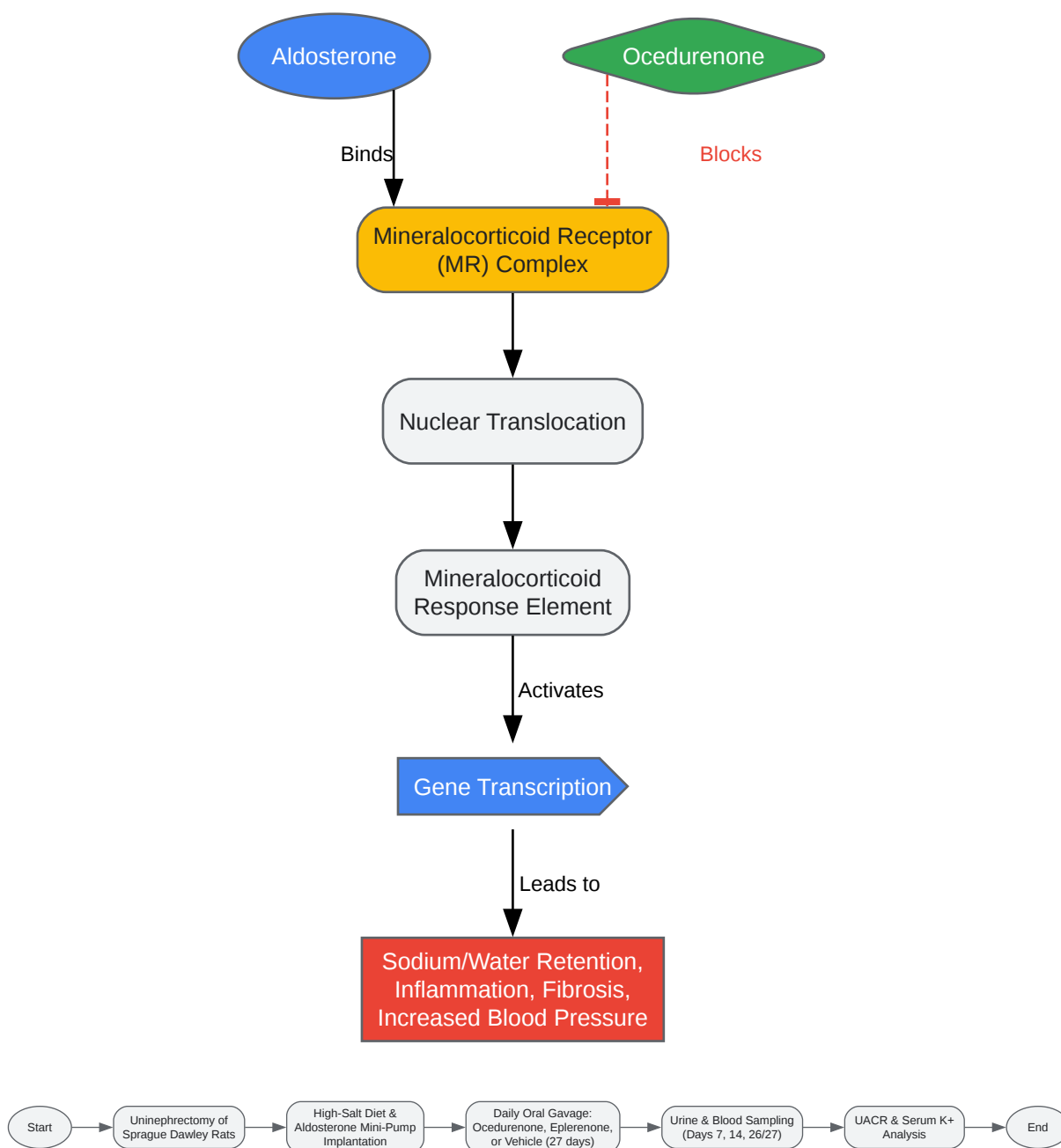
Ocedurenone, also known as KBP-5074, is a novel, non-steroidal, highly selective mineralocorticoid receptor antagonist (MRA). It is under investigation for its potential therapeutic benefits in managing uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD). **Ocedurenone**'s high affinity and selectivity for the mineralocorticoid receptor (MR) over other steroid receptors suggest a potent antihypertensive and cardiorenal protective effect with a potentially reduced risk of hyperkalemia, a common side effect of older, steroidal MRAs.

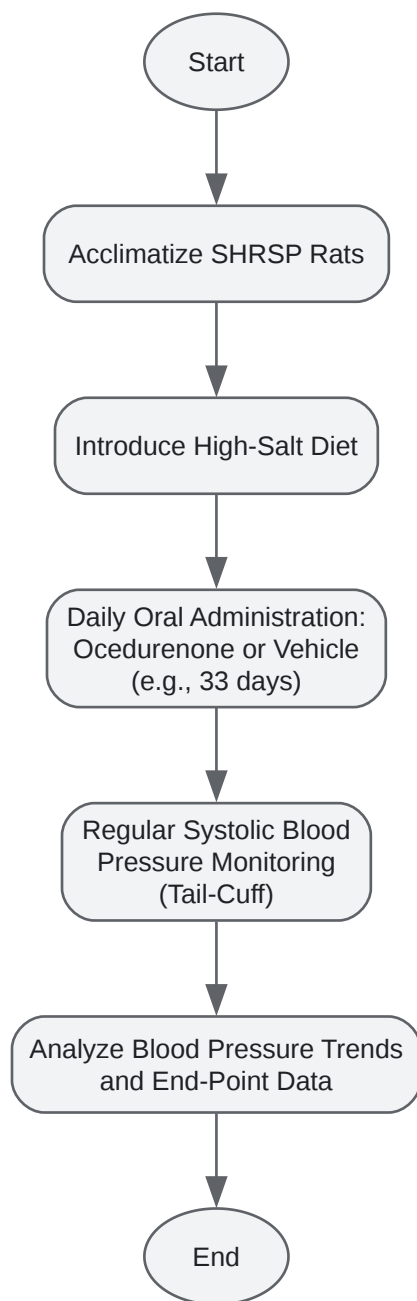
These application notes provide a comprehensive overview of established in vivo experimental protocols for evaluating the efficacy and safety of **Ocedurenone** in preclinical animal models of renal disease and hypertension.

Mechanism of Action

Ocedurenone exerts its therapeutic effects by competitively blocking the binding of aldosterone to the mineralocorticoid receptor. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention, leading to increased blood volume and blood pressure when it binds to the MR in the kidneys. In non-epithelial tissues like the heart and blood vessels, MR activation contributes to inflammation

and fibrosis. By inhibiting this pathway, **Ocedurenone** mitigates these downstream effects, leading to blood pressure reduction and end-organ protection.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com